3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea
Brand Name: Vulcanchem
CAS No.: 25546-09-2
VCID: VC18415736
InChI: InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-4-3-6(10)5-8(7)13/h3-5,13H,1-2H3,(H,11,14)
SMILES:
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

CAS No.: 25546-09-2

Cat. No.: VC18415736

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea - 25546-09-2

Specification

CAS No. 25546-09-2
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea
Standard InChI InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-4-3-6(10)5-8(7)13/h3-5,13H,1-2H3,(H,11,14)
Standard InChI Key DNSFPBQZUFGMGC-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)NC1=C(C=C(C=C1)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea, reflects its core structure: a urea backbone (NHC(=O)N-NH-C(=O)-N-) with two methyl groups at the terminal nitrogen atoms and a 4-chloro-2-hydroxyphenyl substituent at the central nitrogen . The hydroxyl group at the ortho position and chlorine at the para position on the aromatic ring confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H11ClN2O2C_9H_{11}ClN_2O_2
Molecular Weight214.65 g/mol
Density1.245 g/cm³ (analogous compound)
Boiling Point401.6°C (estimated)
LogP (Partition Coefficient)1.56 (calculated)

The Standard InChI key (DNSFPBQZUFGMGC-UHFFFAOYSA-N) and SMILES notation (CN(C)C(=O)NC1=C(C=C(C=C1)Cl)O) provide unambiguous representations for database indexing and computational modeling.

Spectroscopic Profiles

  • NMR: The 1H^1H NMR spectrum displays signals for the methyl groups (~δ 3.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl proton (δ 9.2 ppm).

  • IR: Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H and O-H stretches) confirm the urea and phenolic functionalities .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves reacting 4-chloro-2-hydroxyaniline with dimethylcarbamoyl chloride or dimethylisocyanate under controlled conditions . A typical procedure proceeds as follows:

  • Aminolysis: 4-Chloro-2-hydroxyaniline (1.0 equiv) is treated with dimethylisocyanate (1.2 equiv) in anhydrous dichloromethane at 0–5°C.

  • Quenching: The reaction is quenched with ice-cold water, and the product is extracted using ethyl acetate.

  • Purification: Recrystallization from ethanol yields pure 3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea with >90% efficiency .

Table 2: Comparative Synthesis Metrics

ParameterValueSource
Yield85–92%
Reaction Temperature0–5°C
SolventDichloromethane

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling 4-chloro-2-hydroxyaniline with dimethylurea derivatives in the presence of a catalytic base (e.g., K₂CO₃) achieves 78% yield under ambient conditions .

Industrial and Pharmacological Applications

Epoxy Resin Curing Agents

The compound’s urea moiety reacts with epoxy groups, forming crosslinked networks that enhance thermal stability (decomposition temperature >250°C) . Commercial formulations incorporate it at 5–15 wt% to optimize mechanical strength and chemical resistance in coatings and adhesives .

Herbicidal Activity

As a structural analog of diuron, it inhibits photosynthesis in weeds by blocking plastoquinone binding sites in Photosystem II. Field trials demonstrate 80–90% efficacy against Amaranthus retroflexus at 2.5 kg/ha .

Pharmaceutical Intermediates

The chloro-hydroxyphenyl group serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). Coupling with propionic acid derivatives yields compounds with COX-2 inhibition (IC₅₀ = 0.8 μM) .

Comparative Analysis with Structural Analogs

3-(4-Hydroxyphenyl)-1,1-Dimethylurea (CAS 2908-80-7)

Removing the chlorine substituent reduces electrophilicity, lowering herbicidal activity by 40% but improving solubility in polar solvents (e.g., water solubility increases from 0.2 g/L to 1.8 g/L) .

Table 3: Property Comparison

Property3-(4-Chloro-2-hydroxyphenyl)3-(4-Hydroxyphenyl)
Molecular Weight214.65 g/mol180.20 g/mol
LogP1.561.12
Herbicidal Efficacy90%50%

Market Dynamics and Regulatory Landscape

Global Consumption Trends

The compound’s market value reached $12.3 million in 2024, with a projected CAGR of 4.7% through 2027 . Asia-Pacific dominates production (58% share), driven by agrochemical demand in India and China .

Regulatory Status

  • EPA: Classified as a General Use Pesticide (GUP) with a permissible exposure limit (PEL) of 10 mg/m³ .

  • REACH: Registered under EC 247-089-4; requires hazard labeling for eye irritation (H319) .

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